(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H15ClN2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
(3-indol-1-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H14N2.ClH/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17;/h1-10H,11,16H2;1H |
InChI Key |
WUIVKJFXZGXKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Ullmann-Type Coupling
The most widely implemented method involves coupling 1H-indole with 3-iodobenzylamine derivatives under Ullmann conditions. Key steps include:
-
Reagents : 3-Iodobenzylamine (1.2 equiv), 1H-indole (1.0 equiv), CuI (10 mol%), cis-N,N'-dimethyl-1,2-diaminocyclohexane (20 mol%)
-
Workup : Filtration through Celite, extraction with ethyl acetate, column chromatography (silica gel, hexane/EtOAc)
This method’s efficiency stems from the ligand’s ability to stabilize Cu(I) intermediates, suppressing homo-coupling byproducts. Microwave-assisted variants reduce reaction times to 4–6 h but require specialized equipment.
Palladium-Mediated Buchwald-Hartwig Amination
Pd/Xantphos systems enable coupling of unprotected indoles with aryl halides:
-
Key Advantage : Tolerates electron-deficient aryl partners (e.g., 3-bromo-nitrobenzene derivatives)
-
Limitation : Requires strict oxygen exclusion, with yields dropping to 45–60% if degassing is incomplete
Fischer Indole Cyclization Routes
Classical Fischer Synthesis
This two-step approach constructs the indole ring in situ:
Palladium-Enhanced Fischer Protocol
Modern adaptations use Pd(0) catalysts to accelerate the cyclization:
-
Conditions : Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), 100°C in toluene
-
Benefits : Reduces reaction time to 3 h and improves yield to 85%
-
Mechanistic Note : Pd facilitates dehydrogenation of the intermediate dihydroindole
Reductive Amination Strategies
Direct Reductive Amination
Condensing 3-(1H-indol-1-yl)benzaldehyde with ammonium chloride under hydrogenation:
Flow Hydrogenation Systems
Continuous flow reactors minimize catalyst loading and improve safety:
Hydroamination and Alkylation Approaches
Direct N-Alkylation
Reacting indole with 3-(bromomethyl)benzylamine precursors:
Hydroamination of Alkenes
Rh-catalyzed C-N bond formation offers atom economy:
Comparative Analysis of Methods
Industrial-Scale Considerations
Cost Analysis
Green Chemistry Metrics
-
E-factor : 18–22 kg waste/kg product for batch vs. 8–10 kg/kg in flow systems
-
PMI (Process Mass Intensity) : 35–40 for traditional routes vs. 15–18 for catalytic amination
Applications in Drug Development
Antimicrobial Agents
Kinase Inhibitors
Emerging Methodologies
Photoredox Catalysis
Chemical Reactions Analysis
Types of Reactions
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Research indicates that compounds containing indole structures exhibit significant anticancer properties. For instance, the synthesis of derivatives related to (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride has been linked to antiproliferative activities against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated a series of indole derivatives, including those similar to this compound, for their effectiveness against HeLa, MCF-7, and HT-29 cancer cell lines. The most potent compound demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7d | HeLa | 0.52 |
| Compound 7d | MCF-7 | 0.34 |
| Compound 7d | HT-29 | 0.86 |
Mechanistic studies revealed that these compounds induce apoptosis and inhibit tubulin polymerization, similar to known chemotherapeutic agents like colchicine .
Neuroprotective Properties
Indole derivatives have also been investigated for their neuroprotective effects. The structural features of this compound suggest potential interactions with neurotransmitter systems.
Case Study: Neuroprotection
A recent study highlighted the neuroprotective effects of indole-based compounds in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
Synthesis and Drug Development
The compound serves as an important building block in the synthesis of more complex pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity or selectivity towards specific biological targets.
Synthetic Applications
The synthesis of this compound involves straightforward methods that can be adapted for large-scale production. This adaptability makes it a valuable intermediate in drug development pipelines .
Mechanism of Action
The mechanism of action of (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, some indole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division . This compound may also interact with other cellular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical properties of (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride with related indole derivatives:
| Compound Name | Substituents on Indole/Phenyl | Amine Chain | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| (3-(1H-Indol-1-yl)phenyl)methanamine HCl | Phenyl at indole N1 | Methanamine | ~242.70 (estimated) | Indole, phenyl, primary amine |
| 2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine HCl | 2-Me, 5-CF3O on indole | Ethanamine | 307.73 | Trifluoromethoxy, methyl |
| 2-(6-Methoxy-1H-indol-3-yl)ethanamine HCl | 6-OMe on indole | Ethanamine | 226.69 | Methoxy |
| 2-(1H-Indol-1-yl)ethanamine HCl | None | Ethanamine | 196.68 | None |
| 2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl | N1-Benzyl | Ethanamine | 283.81 | Benzyl |
| 1-(1H-Indol-3-yl)-N,N-dimethylmethanamine HCl | None | Dimethylmethanamine | 210.70 | Tertiary amine |
Key Observations:
- Amine Chain Length : Ethanamine derivatives (e.g., 2-(1H-Indol-1-yl)ethanamine HCl) have shorter chains compared to methanamine, which may alter receptor-binding kinetics .
Biological Activity
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride is a compound that belongs to the indole derivatives class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).
Biological Activity Overview
Indole derivatives, including this compound, have been shown to exhibit a wide range of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. These activities are often attributed to their ability to interact with various biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives in cancer therapy. For example, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. In vitro evaluations indicated that some derivatives can induce apoptosis and cell cycle arrest in the G2/M phase, suggesting their potential as chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7d | HeLa | 0.52 | Induces apoptosis |
| 7d | MCF-7 | 0.34 | Cell cycle arrest |
| 7d | HT-29 | 0.86 | Inhibits tubulin polymerization |
Case Study: A study evaluating various indole derivatives found that one compound exhibited an IC50 value of 0.34 µM against MCF-7 cells, indicating potent anticancer properties. The mechanistic studies revealed that this compound inhibited tubulin polymerization similarly to colchicine .
Antimicrobial Activity
Indole derivatives have also shown promise in combating infectious diseases. For instance, certain indole compounds have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited significant inhibitory activity with IC50 values in the low micromolar range .
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| Indole 3 | Plasmodium falciparum | 23.6 |
| Indole 34 | Plasmodium falciparum | 4 |
Research Findings: In a recent study, indole derivatives were screened for their activity against Plasmodium falciparum, revealing that modifications on the indole core significantly influenced their potency. The best-performing derivative had an IC50 value of 4 µM, showcasing the importance of structural optimization in enhancing biological activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The presence of specific substituents on the indole ring can dramatically alter its pharmacological profile.
Key SAR Insights:
- Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish activity.
- Ring Modifications: Variations in the indole core structure have been linked to improved solubility and permeability, which are critical for drug development .
Q & A
Q. What are the recommended safety protocols for handling (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride in laboratory settings?
Based on GHS classifications for structurally similar indole derivatives, researchers should:
- Use P95 respirators or equivalent for particulate protection and chemical-resistant gloves (e.g., nitrile) to prevent skin contact .
- Ensure local exhaust ventilation to minimize inhalation risks, as indole-containing compounds may cause respiratory irritation (H335) .
- Store the compound in dry, sealed glass containers away from oxidizers to prevent decomposition .
Q. How can the purity of this compound be analytically validated?
Methodological approaches include:
Q. What synthetic routes are reported for aryl-substituted methanamine hydrochlorides?
A common pathway involves:
- Imine formation between indole derivatives and benzaldehyde analogs, followed by sodium borohydride reduction to yield the primary amine .
- Hydrochloride salt precipitation via HCl gas bubbling in anhydrous ether, achieving >95% purity after recrystallization .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Key variables to test:
- Catalyst selection : Replace NaBH4 with LiAlH4 for improved imine reduction efficiency, though this requires strict anhydrous conditions .
- Reaction temperature : Elevated temperatures (50–60°C) during imine formation may reduce side products like N-alkylated indoles .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance indole reactivity but may complicate purification .
Q. How should researchers resolve discrepancies in stability data for indole-containing methanamine derivatives?
Contradictory stability reports may arise from:
- Light sensitivity : Perform accelerated degradation studies under UV light (ICH Q1B guidelines) to quantify photolytic byproducts .
- Moisture content : Use Karl Fischer titration to correlate hydrolytic degradation with residual water in batches .
- Oxidative pathways : Monitor for indole ring oxidation products (e.g., oxindoles) via LC-MS under forced oxidative conditions .
Q. What bioorthogonal applications are feasible for this compound?
The primary amine can serve as:
- A tetrazine conjugation partner in inverse electron-demand Diels-Alder (IEDDA) click reactions for bioconjugation .
- A fluorescent probe precursor via Schiff base formation with carbonyl-containing fluorophores (e.g., coumarin aldehydes) .
- Metabolic labeling in cellular systems by leveraging indole’s affinity for tryptophan transporters .
Methodological Recommendations
- Contradictory toxicity data : Cross-reference in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) with in silico predictions (e.g., ProTox-II) to resolve H302/H318 classification conflicts .
- Scale-up challenges : Implement flow chemistry for imine synthesis to mitigate exothermic risks and improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
